molecular formula C8H8O3S B095262 2-(Methylsulfinyl)benzoic acid CAS No. 19093-34-6

2-(Methylsulfinyl)benzoic acid

Cat. No. B095262
CAS RN: 19093-34-6
M. Wt: 184.21 g/mol
InChI Key: JVYFTEBQXOBPAB-UHFFFAOYSA-N
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Description

2-(Methylsulfinyl)benzoic acid is a derivative of benzoic acid, which is a significant structural motif in drug molecules and natural products. The presence of the methylsulfinyl functional group at the meta position of the benzoic acid framework suggests potential for diverse chemical reactivity and biological activity. Benzoic acid derivatives, including those with sulfinyl groups, are known to play a role in inducing stress tolerance in plants and can be key intermediates in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

The synthesis of sulfinylated benzoic acid derivatives can be achieved through various methods. One approach involves the Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives using a nitrile-based sulfonamide template, which allows for meta-selective olefination . Another method includes the radical cyclization of 2-alkynylthioanisoles with sulfinic acids, leading to the formation of arylsulfonyl benzothiophenes, which could be related to the synthesis of sulfinylated benzoic acids . Additionally, BF3·Et2O-promoted cascade reactions of arylsulfinic acids with 1,3-enynes have been developed for the synthesis of sulfinylated benzofulvenes, showcasing the versatility of sulfinic acids in electrophilic addition/cyclization reactions .

Molecular Structure Analysis

The molecular structure of sulfinylated benzoic acid derivatives can be complex, with potential for various non-covalent interactions. For instance, the crystal structure of a related compound, 2-{[2-(phenylsulfonyl)hydrazinylidene]methyl}benzoic acid, revealed intermolecular hydrogen bonds and pi-pi interactions stabilizing the crystal structure . These interactions are crucial for understanding the reactivity and potential biological activity of these compounds.

Chemical Reactions Analysis

Sulfinylated benzoic acid derivatives can undergo a range of chemical reactions. The presence of the sulfinyl group can influence the reactivity of the benzoic acid core, as seen in the oxidation of substituted 2-methyl benzoic acids leading to lactonisation through hydrogen transfer from intermediate acyloxyl radicals . Moreover, the sulfinyl group can participate in electrophilic addition reactions, as demonstrated in the synthesis of sulfinylated benzofulvenes .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Methylsulfinyl)benzoic acid would be influenced by the electron-withdrawing nature of the sulfinyl group. This could affect the acidity of the benzoic acid, solubility, and overall stability of the compound. The synthesis of related compounds, such as 2-nitro-4-methylsulfonyl benzoic acid, has been achieved with high yields and purity, indicating that the sulfinyl group can be stably incorporated into the benzoic acid framework under appropriate reaction conditions . Additionally, the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid, a related compound, has been reported, which could provide insights into the reactivity and properties of the methylsulfinyl group .

Scientific Research Applications

  • Cardiotonic and Vasodilator Activities : A study described the synthesis of 14C- and 18O-labeled 2-[2-methoxy-4-(methylsulfinyl)phenyl]-1H-imidazo[4,5-c]-pyridine hydrochloride (LY175326), which exhibits cardiotonic and vasodilator activities. This compound is currently in clinical trials, highlighting its potential in therapeutic applications (D. Kau, J. Krushinski, D. Robertson, 1985).

  • Synthesis Technology : The synthesis technology of 2-Nitro-4-methylsulfonylbenzoic Acid, a derivative of 2-(Methylsulfinyl)benzoic acid, has been studied, indicating potential industrial applications (Ci Long-wang, 2013).

  • Stress Tolerance in Plants : Research on benzoic acid and its derivatives, including 2-(Methylsulfinyl)benzoic acid, has shown their role in inducing multiple stress tolerance in plants. This suggests potential agricultural applications in enhancing crop resilience (T. Senaratna et al., 2004).

  • Carbonic Anhydrase Inhibitors : A library of derivatives based on the scaffold of 2-(benzylsulfinyl)benzoic acid was synthesized and tested as inhibitors against human carbonic anhydrase isoforms. This research has implications for the development of selective inhibitors for therapeutic use (Giulia Rotondi et al., 2019).

  • Organic Synthesis : Studies on benzoic acid derivatives, including 2-(Methylsulfinyl)benzoic acid, demonstrate their importance in the selective C–H bond functionalization, providing useful tools for organic synthesis (Shangda Li et al., 2016).

  • Food and Pharmaceutical Applications : Benzoic acid and its derivatives are widely used as preservatives in the food and pharmaceutical industries. Their uses, exposure, and associated controversy have been extensively reviewed, indicating their significance in these sectors (A. D. del Olmo et al., 2017).

  • Spectrophotometric Analysis : 2-(2-thiazolylazo)-4-methyl-5-(sulfomethylamino)benzoic acid has been used as a reagent for the spectrophotometric determination of cobalt, demonstrating its application in analytical chemistry (H. Wada et al., 1982).

Safety And Hazards

The safety data sheet for a related compound, “2-(Methylsulfonyl)benzoic acid”, indicates that it causes skin irritation and serious eye damage. It also causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled. It is harmful to aquatic life .

properties

IUPAC Name

2-methylsulfinylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3S/c1-12(11)7-5-3-2-4-6(7)8(9)10/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYFTEBQXOBPAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40313101
Record name 2-(Methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylsulfinyl)benzoic acid

CAS RN

19093-34-6
Record name 19093-34-6
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Methanesulfinyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40313101
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Methylsulphinyl)benzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
A Pasini, G D'Alfonso, C Manzotti, M Moret… - Inorganic …, 1994 - ACS Publications
1/2). These reactions proceed via the formationof intermediates with one N (7)-bound GMP and one monodentate Soa, coordinated to Pt via the S atom, or Sob probably bound to Pt via …
Number of citations: 44 pubs.acs.org
M Bubba, L Checchini, A Cincinelli… - JPC-Journal of Planar …, 2012 - akjournals.com
This paper reports a number of original thin-layer chromatographic enantioseparations of chiral sulfoxides that are important for their use as drugs and drug metabolites, pesticides, or …
Number of citations: 3 akjournals.com
Y Uchida, Y Kobayashi, S Kozuka - Bulletin of the Chemical Society of …, 1981 - journal.csj.jp
Several O-acyl-N-[2-(methylthio)benzoyl]-N-t-butylhydroxylamines (1) were prepared and their thermal decompositions were studied. The thermal decomposition of 1 at 200 C in o-…
Number of citations: 10 www.journal.csj.jp
Y Uchida, Y Kobayashi, S Kozuka - jlc.jst.go.jp
Several O-acyl-iV-P-ímethylthioJbenzoyll-^-í-butylhydroxylamines (1) were prepared and their thermal decompositions were studied. The thermal decomposition of 1 at 200 C in o-…
Number of citations: 0 jlc.jst.go.jp
AE Kozioł, W Majewski, M Janczewski - … Crystallographica Section C …, 1985 - scripts.iucr.org
(IUCr) Absolute configuration of (-)-methyl 2-(4-bromobenzylsulfinyl)benzoate, C15H13BrO3S Acta Crystallographica Section C Crystal Structure Communications 0108-2701 research …
Number of citations: 6 scripts.iucr.org
CO Kinen, LI Rossi, RH de Rossi - Green Chemistry, 2009 - pubs.rsc.org
Different Iron (III) species were used as catalysts in sulfoxidation reactions giving excellent yields and high chemoselectivity. Among the iron (III) species, the best one was a solid β-…
Number of citations: 53 pubs.rsc.org
BA McClure - 2010 - search.proquest.com
… The ligands 2-methylsulfinyl-benzoic acid (OSO) and 4-methylsulfinyl-benzoic acid (p-OSO) were synthesized by oxidation of the corresponding thioethers using mchloroperoxybenzoic …
Number of citations: 3 search.proquest.com
A Petsom - 1987 - search.proquest.com
… For example, the reduction of 2-methylsulfinylbenzoic acid with sodium iodide in perchloric acid is found to be lo“ times faster than reduction of ethyl 2-methylsulfinylbenzoate [7]. The …
Number of citations: 2 search.proquest.com
SP Lu, AH Lewin - Tetrahedron, 1998
Number of citations: 0
RRN SILVA - 2018 - repositorio.ufpe.br
A fotoestabilidade de complexos com íons lantanídeos, e em particular európio, apesar de ser um fator importante em diversas aplicações, apresenta poucos dados na literatura. Esse …
Number of citations: 2 repositorio.ufpe.br

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